![molecular formula C20H20FN3O2S B2952236 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 899958-71-5](/img/structure/B2952236.png)
2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, also known as FMT, is a novel compound that has shown promising results in scientific research applications. It belongs to the class of piperazine derivatives and has been synthesized using various methods.
Mechanism Of Action
The exact mechanism of action of 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is not fully understood. However, it has been suggested that 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been shown to increase serotonin levels in the brain, which may contribute to its antidepressant effects. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been shown to have anti-inflammatory and analgesic effects, which may be mediated by its effects on the immune system.
Advantages And Limitations For Lab Experiments
2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several advantages for lab experiments, including its high potency and selectivity for its target receptors. It is also relatively easy to synthesize and purify. However, 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has some limitations, including its poor solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, including its use as a potential drug candidate for the treatment of neurological disorders. Further research is needed to determine its efficacy and safety in humans. 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone may also have potential applications in the treatment of other disorders, such as chronic pain and inflammation. Additionally, further research is needed to understand the exact mechanism of action of 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone and its effects on the immune system.
Synthesis Methods
2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been synthesized using various methods, including the reaction of 4-(4-methoxybenzo[d]thiazol-2-yl)piperazine with 2-(4-fluorophenyl)acetyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has shown potential in various scientific research applications, including its use as a potential drug candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its anti-inflammatory and analgesic effects. 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-26-16-3-2-4-17-19(16)22-20(27-17)24-11-9-23(10-12-24)18(25)13-14-5-7-15(21)8-6-14/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUSNYSAOXRMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone |
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